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Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and
apoptosis. Its dysregulation is implicated in the development and progression of various
cancers. The transcriptional coactivators Yes-associated protein (YAP) and its paralog,
transcriptional coactivator with PDZ-binding motif (TAZ), are the primary downstream effectors
of the Hippo pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus
and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the
expression of genes that promote cell growth and inhibit apoptosis. The interaction between
YAP/TAZ and TEAD is a compelling target for anti-cancer drug development. However, the
large, flat protein-protein interaction surface has proven challenging to target with small
molecules.

An alternative strategy has emerged, focusing on a conserved cysteine residue within a central
lipid-binding pocket of TEAD proteins. This pocket is endogenously occupied by palmitic acid, a
modification essential for TEAD stability and its interaction with YAP/TAZ. Small molecules that
covalently bind to this cysteine can allosterically inhibit the YAP-TEAD interaction. This guide
focuses on TED-347, a first-in-class, irreversible, and covalent allosteric inhibitor of the YAP-
TEAD protein-protein interaction. While the initial query mentioned ONO-RS-347, publicly
available scientific literature identifies ONO-RS-347 as a leukotriene receptor antagonist and
phospholipase A2 inhibitor. In contrast, TED-347 is a well-characterized covalent TEAD
inhibitor, and it is presumed that the user's interest lies in this mechanism of action.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b164810?utm_src=pdf-interest
https://www.benchchem.com/product/b164810?utm_src=pdf-body
https://www.benchchem.com/product/b164810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Mechanism of Action

TED-347 is a chloromethyl ketone analog of flufenamic acid. It specifically and covalently
modifies a conserved cysteine residue (Cys367 in TEAD4) located within the central lipid-
binding pocket of TEAD proteins. This covalent modification allosterically disrupts the
interaction between TEAD and YAP, thereby inhibiting TEAD-dependent gene transcription and
subsequent downstream cellular effects.

Below is a diagram illustrating the Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory
action of TED-347.
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Hippo-YAP/TAZ-TEAD Signaling Pathway and TED-347 Inhibition
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Caption: The Hippo pathway core kinases phosphorylate YAP/TAZ, leading to their cytoplasmic
retention and degradation. In the absence of Hippo signaling, YAP/TAZ translocate to the
nucleus, bind to TEAD, and promote gene expression. TED-347 covalently binds to TEAD,
preventing its interaction with YAP/TAZ.

Quantitative Data

The following table summarizes the key quantitative data reported for TED-347.

Parameter Value Assay Description Reference

Inhibition of TEAD4-
EC50 59 uM YAPL1 protein-protein [1]
interaction.

) Covalent modification
Ki 10.3 uM _ [1]
of Cys367 in TEADA.

Maximum rate of
t1/200 18.2 hours ) o [1]
inactivation.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TED-347 are provided
below.

1. TEAD-YAP Protein-Protein Interaction Assay (e.g., Fluorescence Polarization)

This assay is used to measure the ability of a compound to disrupt the interaction between
TEAD and a fluorescently labeled YAP peptide.

e Principle: A small, fluorescently labeled YAP peptide tumbles rapidly in solution, resulting in
low fluorescence polarization. When bound to the much larger TEAD protein, the tumbling
rate of the peptide slows down, leading to an increase in fluorescence polarization. A
compound that disrupts this interaction will cause a decrease in fluorescence polarization.

e Protocol Outline:
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o Recombinant, purified TEAD protein (e.g., TEADA4) is incubated with a fluorescently
labeled YAP peptide (e.g., containing the TEAD-binding domain).

o Varying concentrations of the test compound (TED-347) are added to the TEAD-YAP
mixture.

o The reaction is incubated to allow for binding to reach equilibrium (or for a set time in the
case of covalent inhibitors).

o Fluorescence polarization is measured using a suitable plate reader.

o The data is plotted as fluorescence polarization versus compound concentration, and the
EC50 value is calculated.

2. Intact Protein Mass Spectrometry for Covalent Modification

This method confirms the covalent binding of the inhibitor to the target protein and identifies the
site of modification.

e Principle: High-resolution mass spectrometry can accurately measure the mass of a protein.
Covalent binding of an inhibitor will result in a predictable mass shift in the protein.

e Protocol Outline:

o Recombinant TEAD protein is incubated with the covalent inhibitor (TED-347) at a specific
molar ratio and for a defined period.

o The reaction mixture is desalted to remove unbound inhibitor and other small molecules.

o The protein sample is then analyzed by electrospray ionization mass spectrometry (ESI-
MS).

o The resulting mass spectrum is compared to that of the untreated protein to determine the
mass shift, confirming covalent adduction.

o To identify the specific residue modified, the protein can be subjected to proteolytic
digestion (e.g., with trypsin) followed by tandem mass spectrometry (MS/MS) analysis of
the resulting peptides.
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3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.

» Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal
stability of the protein. CETSA measures this change in thermal stability.

e Protocol Outline:
o Cells are treated with the test compound (TED-347) or a vehicle control.
o The cells are lysed, and the lysate is divided into aliquots.
o The aliquots are heated to a range of different temperatures.
o After heating, the samples are centrifuged to pellet the denatured, aggregated proteins.

o The amount of soluble TEAD protein remaining in the supernatant at each temperature is
guantified by Western blotting or other protein detection methods.

o A"melting curve" is generated by plotting the amount of soluble protein versus
temperature. A shift in this curve to higher temperatures in the presence of the compound
indicates target engagement.

4. TEAD-Dependent Reporter Gene Assay

This cell-based assay measures the functional consequence of TEAD inhibition on its
transcriptional activity.

e Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter
containing TEAD binding sites (e.g., the CTGF promoter). Inhibition of TEAD activity will lead
to a decrease in the expression of the reporter gene.

e Protocol Outline:

o Cells (e.g., HEK293 or glioblastoma cell lines) are co-transfected with a TEAD-responsive
reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for
normalization).
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o The transfected cells are then treated with varying concentrations of the test compound
(TED-347).

o After a suitable incubation period, the cells are lysed, and the activity of both luciferases is
measured.

o The TEAD-dependent luciferase signal is normalized to the control luciferase signal.

o The data is plotted as normalized reporter activity versus compound concentration to
determine the IC50 value.

Below is a diagram illustrating a typical experimental workflow for characterizing a covalent
TEAD inhibitor like TED-347.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Workflow for Characterizing a Covalent TEAD Inhibitor

é Biochemical Assays h

Fluorescence Polarization
(TEAD-YAP PPI)

Confirms covalent binding

Mass Spectrometry
(Covalent Adduct Formation)

- J

Validates target in cells

é Cellular Assays
\/

Cellular Thermal Shift Assay
(Target Engagement)

Links binding to function

Reporter Gene Assay
(Transcriptional Activity)

Correlates with phenotype

Cell Viability Assay

Confirms disruption of cellular complex

Co-Immunoprecipitation
(Endogenous YAP-TEAD)

Mgasures effect on endogenous genes

Downstream Effects

(e.g., GBM43 cells)

gRT-PCR
[k(Target Gene Expression, e.g., CTGF)

Click to download full resolution via product page

Caption: A logical progression of experiments to characterize a covalent TEAD inhibitor, moving

from initial biochemical validation to cellular target engagement and functional downstream

effects.
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Conclusion

TED-347 represents a significant advancement in the development of inhibitors targeting the
Hippo-YAP/TAZ-TEAD signaling pathway. By employing a covalent mechanism to allosterically
disrupt the YAP-TEAD interaction, it overcomes the challenges associated with targeting a
large protein-protein interface. The data and experimental protocols outlined in this guide
provide a comprehensive overview of the characterization of TED-347 and serve as a valuable
resource for researchers and drug development professionals in the field of oncology and
signal transduction. The continued exploration of covalent TEAD inhibitors holds great promise
for the development of novel cancer therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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